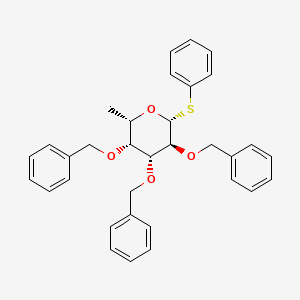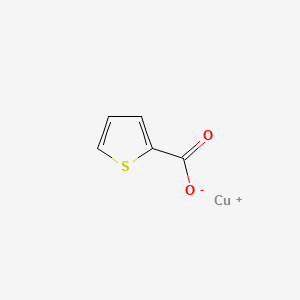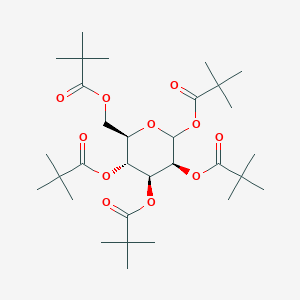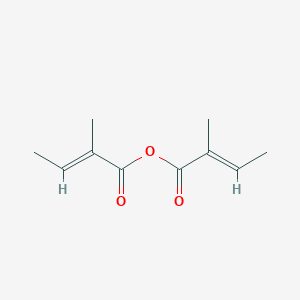
2,3,4-Tri-O-benzyl-1-thio-β-L-fucopyranoside de phényle
Vue d'ensemble
Description
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is a synthetic carbohydrate derivative. It is a thio-linked glycoside, which means it has a sulfur atom replacing the oxygen atom typically found in the glycosidic bond. This compound is often used in the synthesis of more complex oligosaccharides and glycoconjugates due to its stability and reactivity.
Applications De Recherche Scientifique
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside is used extensively in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Synthesis of Oligosaccharides: It serves as a building block for the synthesis of complex oligosaccharides.
Glycoconjugate Synthesis: It is used in the preparation of glycoconjugates, which are important in studying cell-cell interactions and immune responses.
Proteomics Research: It is used in the study of protein-glycan interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside typically involves the protection of hydroxyl groups followed by the introduction of the thiol group. The benzyl groups are used to protect the hydroxyl groups at positions 2, 3, and 4. The thiol group is introduced at the anomeric carbon (position 1) through a substitution reaction.
Protection of Hydroxyl Groups: The hydroxyl groups at positions 2, 3, and 4 are protected using benzyl chloride in the presence of a base such as sodium hydride.
Introduction of Thiol Group: The thiol group is introduced by reacting the protected sugar with thiophenol in the presence of a catalyst like boron trifluoride etherate.
Industrial Production Methods: Industrial production of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The benzyl groups can be removed through hydrogenation.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Deprotected sugar derivatives.
Substitution: Alkyl or acyl thioethers.
Mécanisme D'action
The mechanism of action of Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside involves its ability to act as a glycosyl donor in glycosylation reactions. The thiol group at the anomeric position is highly reactive, allowing it to form glycosidic bonds with various acceptor molecules. This reactivity is crucial for its role in the synthesis of complex carbohydrates and glycoconjugates.
Comparaison Avec Des Composés Similaires
Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside can be compared with other thio-linked glycosides such as:
- Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-D-galactopyranoside
- Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-D-glucopyranoside
Uniqueness:
- Stability: The sulfur atom in the glycosidic bond provides greater stability compared to oxygen-linked glycosides.
- Reactivity: The thiol group is more reactive, making it a better glycosyl donor in synthetic applications.
These unique properties make Phenyl 2,3,4-Tri-O-benzyl-1-thio-beta-L-fucopyranoside a valuable compound in the synthesis of complex carbohydrates and glycoconjugates.
Propriétés
IUPAC Name |
(2S,3R,4R,5S,6R)-2-methyl-3,4,5-tris(phenylmethoxy)-6-phenylsulfanyloxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O4S/c1-25-30(34-22-26-14-6-2-7-15-26)31(35-23-27-16-8-3-9-17-27)32(36-24-28-18-10-4-11-19-28)33(37-25)38-29-20-12-5-13-21-29/h2-21,25,30-33H,22-24H2,1H3/t25-,30+,31+,32-,33+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGAOZACWMVPQOY-MYSXWRMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)SC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















